4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid

Description

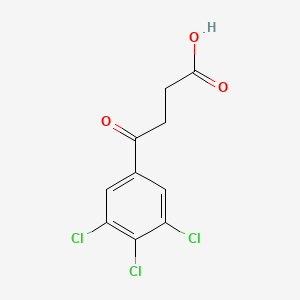

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid (CAS 62903-19-9) is a substituted phenylketone derivative characterized by a butyric acid backbone with a γ-keto group and a 3,4,5-trichlorophenyl substituent. The trichlorophenyl group enhances lipophilicity, which may influence bioavailability and binding affinity in drug-receptor interactions .

Properties

IUPAC Name |

4-oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWPFHIMKARPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613247 | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-19-9 | |

| Record name | 3,4,5-Trichloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid typically involves the reaction of 3,4,5-trichlorophenylacetic acid with a suitable reagent to introduce the oxo group. One common method involves the use of potassium fluoride in the presence of a phase transfer catalyst and a polar solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl compounds.

Scientific Research Applications

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Insights :

- Halogenation: Chlorine substituents (e.g., 2,3-dichloro vs.

- Electron-Donating Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy) lower acidity (higher pKa) compared to electron-withdrawing chlorines, altering reactivity in synthesis and metabolism .

- Bulkier Groups : The biphenyl group in fenbufen and cyclohexyl group in Esfar introduce steric effects, which may influence binding to enzymatic targets like cyclooxygenase (COX) .

Physicochemical Properties

- Melting Points : The 3,4,5-trimethoxy analog exhibits a sharp melting point (121–122°C), likely due to crystalline packing facilitated by methoxy group symmetry. In contrast, trichloro and dichloro derivatives may have higher melting points due to stronger van der Waals forces, though specific data is unavailable .

- Acidity : The trichloro derivative is expected to have a lower pKa (stronger acid) compared to the trimethoxy analog (pKa 4.44), as electron-withdrawing Cl groups stabilize the deprotonated form .

- Solubility : Increased halogenation generally reduces water solubility. Fenbufen’s biphenyl group further decreases solubility, necessitating ester prodrug formulations for oral delivery .

Biological Activity

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, commonly referred to as TCB-4-OBA, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of TCB-4-OBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TCB-4-OBA is characterized by a trichlorophenyl group attached to a 4-oxobutyric acid moiety. Its molecular formula is C10H6Cl3O3, and it possesses unique chemical properties due to the presence of multiple chlorine atoms that enhance its reactivity and interaction with biological targets.

The biological activity of TCB-4-OBA can be attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

- Enzyme Inhibition : TCB-4-OBA has been shown to inhibit specific enzymes that are crucial for cellular metabolism. For instance, it may inhibit enzymes involved in fatty acid metabolism or those linked to inflammatory pathways.

- Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that TCB-4-OBA exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that TCB-4-OBA could be a candidate for developing new antimicrobial agents.

Anticancer Activity

TCB-4-OBA has been evaluated for its anticancer potential in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines.

- Case Study : A study conducted on breast cancer cell lines (MCF-7) revealed that TCB-4-OBA reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The presence of the trichlorophenyl group plays a crucial role in enhancing the biological activity of TCB-4-OBA. Structure-activity relationship studies indicate that modifying the substituents on the phenyl ring can significantly alter the compound's efficacy.

| Substituent | Biological Activity |

|---|---|

| No substitution | Low activity |

| Mono-substituted | Moderate activity |

| Di-substituted | High activity |

| Tri-substituted | Highest activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.